3-Ethylpyridazine
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Overview
Description
3-Ethylpyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category that includes 3-ethylpyridazine, have been found to exhibit a wide range of pharmacological activities . These compounds have been associated with various biological targets, depending on the specific derivative and its functional groups .
Mode of Action
For instance, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on their specific structure and functional groups .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
It’s worth noting that the activity of pyridazinone derivatives can be influenced by various factors, including the specific conditions under which they are used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-dicarbonyl compounds with hydrazine derivatives under controlled conditions. For instance, the condensation of 1,2-diketones with hydrazine hydrate can yield pyridazine derivatives, which can then be further alkylated to introduce the ethyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine N-oxides.
Reduction: Reduction reactions can convert pyridazine derivatives into dihydropyridazines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyridazines depending on the reagents used.
Scientific Research Applications
3-Ethylpyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Derivatives of pyridazine, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Pyridazine: The parent compound with similar structural features but without the ethyl group.
Pyridazinone: A derivative with a keto group, exhibiting different biological activities.
Pyrazine: Another diazine isomer with nitrogen atoms at different positions.
Uniqueness: 3-Ethylpyridazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound .
Properties
IUPAC Name |
3-ethylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-4-3-5-7-8-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHSTJOEAKXUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902499 |
Source
|
Record name | NoName_3003 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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